Diethyl 2,2'-thiodiacetate

Description

The exact mass of the compound Diethyl 2,2'-thiodiacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12576. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 2,2'-thiodiacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,2'-thiodiacetate including the price, delivery time, and more detailed information at info@benchchem.com.

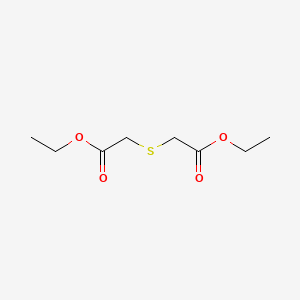

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCSSJHLVLMADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239020 | |

| Record name | Diethyl 2,2'-thiodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-47-3 | |

| Record name | Diethyl thiodiglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,2'-thiodiacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 925-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,2'-thiodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,2'-thiodiacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl 2,2'-thiodiacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38N3YM4LAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2,2'-thiodiacetate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of diethyl 2,2'-thiodiacetate (CAS No. 925-47-3), a versatile thioether and diester compound.[1][2][3] With applications ranging from a building block in organic synthesis to a precursor for pharmaceuticals and advanced materials, a thorough understanding of its preparation and analytical validation is crucial for researchers and developers.[2][4][5] This document offers field-proven insights and detailed methodologies to ensure reliable and reproducible results in the laboratory.

Introduction: The Chemical Identity and Significance of Diethyl 2,2'-thiodiacetate

Diethyl 2,2'-thiodiacetate, also known as diethyl thiodiglycolate, is an organic compound with the molecular formula C₈H₁₄O₄S and a molecular weight of 206.26 g/mol .[2][3] Its structure features a central sulfur atom bridging two ethyl acetate moieties, creating a symmetrical thioether.[1] This unique arrangement of functional groups—a thioether and two esters—imparts a reactivity profile that makes it a valuable intermediate in a variety of chemical transformations.[1][5]

The significance of diethyl 2,2'-thiodiacetate is underscored by its diverse applications:

-

Organic Synthesis: It serves as a fundamental reagent for introducing the thioether functionality and as a precursor for constructing more complex molecular architectures.[1]

-

Pharmaceutical Development: The compound is utilized in the synthesis of potent anticonvulsant agents, highlighting its role in medicinal chemistry.[2][4][5]

-

Materials Science: It is a key component in the preparation of thienophenanthrene derivatives, which are integral to the development of polymer light-emitting devices and solar cells.[2][4][5]

-

Heterocyclic Chemistry: Its reactive methylene groups facilitate condensation reactions for the synthesis of various heterocyclic scaffolds, such as thiazoles, which are prevalent in many biologically active compounds.[1]

Synthesis of Diethyl 2,2'-thiodiacetate: A Mechanistic and Practical Approach

While several synthetic routes to diethyl 2,2'-thiodiacetate have been reported, including the esterification of 2,2'-thiodiacetic acid with ethanol, the reaction of ethyl chloroacetate with sodium sulfide in an inert organic solvent is often preferred due to its high efficiency and potential for near-quantitative yields.[2][6] This section will focus on the latter method, providing a detailed protocol and a mechanistic explanation.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The sulfide ion (S²⁻) from sodium sulfide acts as a potent nucleophile, attacking the electrophilic carbon atom of the ethyl chloroacetate that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-sulfur bond. The reaction occurs in two successive steps, with the sulfide ion reacting with two molecules of ethyl chloroacetate to form the final product.

Caption: Synthesis mechanism of diethyl 2,2'-thiodiacetate.

Experimental Protocol: Synthesis from Ethyl Chloroacetate and Sodium Sulfide

This protocol is designed to provide a high yield of diethyl 2,2'-thiodiacetate.

Materials:

-

Ethyl chloroacetate

-

Anhydrous sodium sulfide

-

Acetone (or another suitable inert organic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous sodium sulfide and acetone. Stir the suspension.

-

Addition of Ethyl Chloroacetate: Dissolve ethyl chloroacetate in acetone and add it to the dropping funnel. Add the ethyl chloroacetate solution dropwise to the stirred suspension of sodium sulfide over a period of 1-2 hours. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 3-4 hours to ensure the reaction goes to completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride and any unreacted sodium sulfide.

-

Wash the solid residue with a small amount of acetone and combine the filtrates.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude diethyl 2,2'-thiodiacetate by vacuum distillation to obtain a clear, light yellow to brown liquid.[2]

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized diethyl 2,2'-thiodiacetate. This involves a combination of physical property measurements and spectroscopic analysis.

Physical Properties

A summary of the key physical properties of diethyl 2,2'-thiodiacetate is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₄O₄S[2][3] |

| Molecular Weight | 206.26 g/mol [2][3] |

| Appearance | Clear liquid, light yellow to brown[2] |

| Melting Point | 69-72 °C[2][4][7] |

| Boiling Point | 252-253 °C[2][4][7] |

| Density | ~1.146 g/mL at 25 °C[2][4] |

| Refractive Index (n²⁰/D) | ~1.467[2][4] |

Spectroscopic and Chromatographic Analysis

The following spectroscopic and chromatographic techniques are recommended for the structural elucidation and purity assessment of diethyl 2,2'-thiodiacetate.

Caption: Experimental workflow for the characterization of diethyl 2,2'-thiodiacetate.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show the following signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups.

-

A singlet corresponding to the methylene protons adjacent to the sulfur atom (-S-CH₂-).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. Key expected signals include:

-

A peak for the carbonyl carbon of the ester group.

-

Signals for the methylene carbons of the ethyl groups and those adjacent to the sulfur atom.

-

A signal for the methyl carbons of the ethyl groups.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. The characteristic absorption bands for diethyl 2,2'-thiodiacetate include:

-

A strong absorption band for the C=O stretching of the ester group.

-

C-O stretching bands.

-

C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of diethyl 2,2'-thiodiacetate (206.26 g/mol ).[3]

High-Performance Liquid Chromatography (HPLC): HPLC is an effective technique for assessing the purity of the synthesized compound.[8] A reverse-phase HPLC method can be developed to separate diethyl 2,2'-thiodiacetate from any impurities or starting materials.[8]

Safety and Handling

Diethyl 2,2'-thiodiacetate is classified as a hazardous substance and requires careful handling.

-

Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation.[1][3]

-

Precautions:

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of diethyl 2,2'-thiodiacetate. The presented synthesis protocol, based on the reaction of ethyl chloroacetate with sodium sulfide, offers a reliable and high-yielding route to this important chemical intermediate. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the structural integrity and purity of the final product. By adhering to the methodologies and safety precautions outlined in this document, researchers, scientists, and drug development professionals can confidently produce and validate high-quality diethyl 2,2'-thiodiacetate for their specific applications.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. Retrieved from [Link]

-

National Institutes of Health, PubChem. Diethyl 2,2'-thiodiacetate. Retrieved from [Link]

- Kyrides, L. P., & Zienty, F. B. (1941). Production of esters of thiocarboxylic acids. U.S. Patent No. 2,262,686. Washington, DC: U.S. Patent and Trademark Office.

-

LookChem. Cas 925-47-3,DIETHYL THIOGLYCOLATE 96. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Diethyl 2,2'-thiodiacetate. Retrieved from [Link]

Sources

- 1. Buy Diethyl 2,2'-thiodiacetate | 925-47-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl 2,2'-thiodiacetate | 925-47-3 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. US2262686A - Production of esters of thiocarboxylic acids - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Diethyl 2,2’-thiodiacetate | SIELC Technologies [sielc.com]

- 9. opcw.org [opcw.org]

- 10. Diethyl 2,2-thiodiacetate | 925-47-3 [sigmaaldrich.com]

Physical and chemical properties of Diethyl 2,2'-thiodiacetate

An In-Depth Technical Guide to Diethyl 2,2'-thiodiacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Thioether in Modern Chemistry

Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3) is a symmetrical thioether that serves as a pivotal intermediate and building block in diverse fields of chemical synthesis.[1][2] Its unique structure, featuring a central sulfur atom bridging two ethyl acetate moieties, imparts a balance of reactivity and stability that makes it highly valuable.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis methodologies, key applications, and safety protocols, offering field-proven insights for its effective utilization in research and development.

Molecular and Physicochemical Profile

Diethyl 2,2'-thiodiacetate is an achiral organic compound with the molecular formula C₈H₁₄O₄S.[1][3] The molecule's reactivity is primarily dictated by its ester and thioether functional groups.[1]

Core Identification

| Identifier | Value | Source |

| CAS Number | 925-47-3 | [1][2][3] |

| IUPAC Name | ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate | [1][3] |

| Molecular Formula | C₈H₁₄O₄S | [1][3][4] |

| Molecular Weight | 206.26 g/mol | [1][2][4] |

| SMILES | CCOC(=O)CSCC(=O)OCC | [1][3] |

| InChI Key | TVCSSJHLVLMADJ-UHFFFAOYSA-N | [1][5] |

Physicochemical Properties

The compound presents as a clear, light yellow to brown liquid at room temperature.[2] Its physical state and thermal properties are critical parameters for its application in synthesis.

| Property | Value | Conditions | Source |

| Melting Point | 69-72 °C | [1][2][6] | |

| Boiling Point | 252-253 °C | at 760 mmHg | [1][2][6] |

| Density | 1.146 g/mL | at 25 °C | [1][2] |

| Refractive Index | n20/D 1.467 | [1][2] | |

| Flash Point | >111.8 °C | (Estimated) | [7] |

| logP (o/w) | 1.49 - 2.31 | (Estimated) | [1][7] |

| Water Solubility | 5886 mg/L | at 25 °C (Estimated) | [7] |

Structural Elucidation

The structure of Diethyl 2,2'-thiodiacetate features a central, flexible thioether linkage connecting two ethyl ester groups. This symmetry and the presence of reactive sites on either side of the sulfur atom are key to its utility in synthesis.

Caption: Molecular structure of Diethyl 2,2'-thiodiacetate.

Chemical Reactivity and Synthesis

The dual functionality of Diethyl 2,2'-thiodiacetate governs its reaction profile. The ester groups are susceptible to nucleophilic acyl substitution, while the thioether can be involved in other transformations.

Key Reactions: Ester Hydrolysis

The compound undergoes hydrolysis under both acidic and basic conditions to yield 2,2'-thiodiacetic acid and ethanol.[1]

-

Acid-Catalyzed Hydrolysis: A reversible process requiring excess water to drive the reaction to completion.

-

Base-Catalyzed Saponification: An irreversible addition-elimination mechanism that produces the carboxylate salt.[1]

Caption: Hydrolysis pathways for Diethyl 2,2'-thiodiacetate.

Synthesis Protocol: Acid-Catalyzed Esterification

A primary route for synthesizing Diethyl 2,2'-thiodiacetate is the Fischer esterification of 2,2'-thiodiacetic acid with ethanol, using a strong acid catalyst.[2]

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2'-thiodiacetic acid and an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric acid to the mixture.[2]

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of Diethyl 2,2'-thiodiacetate.

Applications in Research and Development

The versatility of Diethyl 2,2'-thiodiacetate makes it a valuable intermediate in several high-value applications.[2]

-

Pharmaceutical Synthesis: It is extensively used in the synthesis of potent anticonvulsant agents.[2][6][8] Its structure can be incorporated into larger molecules to modulate their physicochemical and biological properties.

-

Organic Synthesis: As a bifunctional building block, it is a precursor for various heterocyclic compounds, such as thiazoles and thienophenanthrene derivatives.[1][2]

-

Materials Science: The derived thienophenanthrene derivatives are utilized in the development of polymer light-emitting devices (PLEDs) and organic solar cells.[2][6][8]

-

Antioxidant Research: The thioether moiety suggests potential for interaction with reactive oxygen species, leading to its investigation in antioxidant studies.[1]

Safety, Handling, and Storage

Proper handling of Diethyl 2,2'-thiodiacetate is crucial to ensure laboratory safety.

Hazard Identification

The compound is classified as an irritant.[2][3] According to GHS classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][10]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10]

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Prevent entry into drains.[10]

-

First Aid: In case of skin or eye contact, rinse immediately and thoroughly with plenty of water.[2]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] It is recommended to be sealed in a dry environment at room temperature.[5][8]

Conclusion

Diethyl 2,2'-thiodiacetate is a chemical intermediate with a well-defined and highly useful reactivity profile. Its balanced properties make it a reliable component in the synthesis of complex molecules for the pharmaceutical and materials science industries.[2] A thorough understanding of its physical properties, chemical behavior, and safety requirements, as detailed in this guide, is essential for its successful and safe application in advanced research and development projects.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 2,2'-thiodiacetate. PubChem Compound Database. Available from: [Link]

-

The Good Scents Company. (n.d.). diethyl 2,2'-thiodiacetate, 925-47-3. Available from: [Link]

-

ChemBK. (2024, April 9). Diethyl 2,2'-thiodiacetate. Available from: [Link]

-

Chemchart. (n.d.). Diethyl 2,2'-thiodiacetate (925-47-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Available from: [Link]

-

LookChem. (n.d.). Cas 925-47-3,DIETHYL THIOGLYCOLATE 96. Available from: [Link]

Sources

- 1. Buy Diethyl 2,2'-thiodiacetate | 925-47-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Diethyl 2,2-thiodiacetate | 925-47-3 [sigmaaldrich.com]

- 6. Diethyl 2,2'-thiodiacetate | 925-47-3 [chemicalbook.com]

- 7. diethyl 2,2'-thiodiacetate, 925-47-3 [thegoodscentscompany.com]

- 8. lookchem.com [lookchem.com]

- 9. Diethyl 2,2'-thiodiacetate price,buy Diethyl 2,2'-thiodiacetate - chemicalbook [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

Diethyl 2,2'-thiodiacetate structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of Diethyl 2,2'-thiodiacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,2'-thiodiacetate (C₈H₁₄O₄S) is a symmetrical thioether diester with significant applications as a versatile building block in organic synthesis, particularly in the development of novel heterocyclic scaffolds and peptidomimetics.[1] Its utility is intrinsically linked to its three-dimensional structure and conformational flexibility. This guide provides a comprehensive analysis of the structural and conformational properties of Diethyl 2,2'-thiodiacetate, integrating theoretical principles with practical experimental and computational workflows. In the absence of a definitive crystal structure, this document emphasizes predictive methodologies based on spectroscopic analysis and computational modeling to elucidate its conformational landscape.

Introduction and Physicochemical Properties

Diethyl 2,2'-thiodiacetate is an organic compound characterized by a central sulfur atom bridging two ethyl acetate units.[1] This symmetrical arrangement imparts specific chemical and physical properties that are crucial for its reactivity and application. The molecule is achiral and possesses a flexible backbone, allowing it to adopt various conformations in solution.[1] Understanding these conformational preferences is paramount for its application in rational drug design and materials science.

Table 1: Physicochemical Properties of Diethyl 2,2'-thiodiacetate

| Property | Value | Reference(s) |

| CAS Number | 925-47-3 | [1] |

| Molecular Formula | C₈H₁₄O₄S | [1] |

| Molecular Weight | 206.26 g/mol | [1] |

| Melting Point | 69-72 °C | [1] |

| Boiling Point | 252-253 °C | [1] |

| Density | 1.146 g/mL at 25 °C | [1] |

| IUPAC Name | ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate | [1] |

| SMILES | CCOC(=O)CSCC(=O)OCC | [1] |

Synthesis Overview

The synthesis of Diethyl 2,2'-thiodiacetate is typically achieved through the acid-catalyzed esterification of 2,2'-thiodiacetic acid with ethanol.[1] This straightforward reaction provides high yields of the desired product and is amenable to scale-up.

Experimental Protocol: Synthesis of Diethyl 2,2'-thiodiacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2'-thiodiacetic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to confirming the identity and purity of Diethyl 2,2'-thiodiacetate and provide initial insights into its structural features.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Diethyl 2,2'-thiodiacetate is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional groups, typically observed in the range of 1735-1750 cm⁻¹.[1] Other characteristic peaks include C-O stretching vibrations between 1000-1300 cm⁻¹ and C-H stretching of the alkyl chains just below 3000 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

-

Sample Preparation: Dissolve 10-20 mg of Diethyl 2,2'-thiodiacetate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. The spectrum will show a characteristic triplet-quartet pattern for the ethyl groups and a singlet for the methylene protons adjacent to the sulfur atom.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. This will result in four distinct signals corresponding to the carbonyl carbon, the two methylene carbons, and the methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Diethyl 2,2'-thiodiacetate in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- (adjacent to S) | ~3.3 | ~35 |

| -O-CH₂- | ~4.2 (quartet) | ~61 |

| -CH₃ | ~1.3 (triplet) | ~14 |

| C=O | - | ~170 |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of Diethyl 2,2'-thiodiacetate. The mass spectrum will exhibit a molecular ion peak ([M]⁺) at an m/z of 206.26.[1] Common fragmentation patterns include the loss of ethoxy (-OCH₂CH₃) and ethoxycarbonyl (-COOCH₂CH₃) groups.[1]

Conformational Analysis

The flexibility of the single bonds in Diethyl 2,2'-thiodiacetate allows for a range of possible conformations. Understanding the preferred conformations is key to predicting its interaction with biological targets or its role in directing the stereochemistry of reactions.

Key Rotatable Bonds and Conformational Preferences

The conformational landscape of Diethyl 2,2'-thiodiacetate is primarily defined by the rotation around the C-S, C-C, and C-O single bonds.

Caption: Workflow for computational conformational analysis.

This workflow allows for the identification of low-energy conformers and the prediction of their relative populations in the gas phase. Solvation models can be incorporated to simulate the conformational preferences in different solvents.

Advanced Experimental Techniques: Variable Temperature (VT) NMR

VT-NMR spectroscopy is a powerful experimental method to study dynamic processes, including conformational exchange. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, line broadening, or the coalescence of signals, which can provide quantitative information about the energy barriers between different conformers. For a flexible molecule like Diethyl 2,2'-thiodiacetate, VT-NMR could reveal the dynamics of the interconversion between different rotational isomers.

Implications for Drug Development and Materials Science

The conformational flexibility of Diethyl 2,2'-thiodiacetate is a double-edged sword. While it allows the molecule to adapt to different environments, this flexibility can also be entropically unfavorable upon binding to a rigid biological target. Its use as a linker in drug design requires a thorough understanding of its preferred conformations to ensure that the linked moieties are presented in the correct orientation for biological activity. In materials science, the conformational properties will influence the packing of molecules in the solid state and thus affect the bulk properties of materials derived from it.

Conclusion

While a definitive solid-state structure of Diethyl 2,2'-thiodiacetate from X-ray crystallography remains to be reported, a combination of spectroscopic techniques and computational modeling provides a robust framework for its structural and conformational analysis. The molecule's symmetry and the predictable nature of its functional groups allow for a confident assignment of its spectroscopic features. Computational workflows offer a reliable path to understanding its conformational landscape, which is crucial for harnessing its full potential in synthetic and medicinal chemistry. Future work employing advanced techniques such as VT-NMR and solid-state NMR would provide deeper insights into the dynamic behavior of this versatile molecule.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70216, Diethyl 2,2'-thiodiacetate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl 2,2'-thiodiacetate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3), a thioether and ester compound with applications in organic synthesis.[1] For professionals in research, quality control, and drug development, unambiguous structural confirmation is paramount. This document outlines the theoretical principles and practical methodologies for analyzing this molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the absence of a consolidated public dataset, this guide presents a detailed analysis based on predicted spectral data, derived from established spectroscopic principles and correlation tables. Each section includes a discussion of the underlying theory, a robust experimental protocol, a detailed interpretation of the predicted spectrum, and expert insights into the structure-spectrum relationship.

Introduction: The Analytical Imperative

Diethyl 2,2'-thiodiacetate (C₈H₁₄O₄S, M.W. 206.26 g/mol ) is a symmetrical molecule featuring a central sulfur atom flanked by two ethyl acetate moieties.[1] Its utility as a precursor in the synthesis of heterocyclic scaffolds and peptidomimetics necessitates rigorous analytical verification.[1] Spectroscopic methods provide a non-destructive and highly informative means to confirm molecular identity, assess purity, and elucidate structural details. This guide serves as a foundational resource for scientists, providing the necessary framework to acquire, interpret, and validate the spectroscopic signature of this compound.

Molecular Structure and Symmetry

The molecule's structure is fundamental to its spectroscopic output. The presence of a C2 axis of symmetry passing through the sulfur atom means that the two ethyl ester arms are chemically equivalent. This equivalence significantly simplifies the expected NMR spectra, as corresponding protons and carbons on either side of the sulfur atom will be magnetically equivalent and thus produce a single resonance signal.

Figure 1: Chemical structure of Diethyl 2,2'-thiodiacetate.

General Spectroscopic Workflow

A standardized workflow ensures reproducibility and data integrity. The process begins with meticulous sample preparation and culminates in data interpretation and archiving.

Caption: A generalized workflow for spectroscopic analysis.

¹H NMR Spectroscopy

Principle

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy probes the chemical environment of hydrogen nuclei. Protons in different locations within a molecule experience distinct local magnetic fields, causing them to resonate at different frequencies. This frequency, reported as a chemical shift (δ) in parts per million (ppm), provides information about the electronic environment. Furthermore, spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, revealing connectivity information.

Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Diethyl 2,2'-thiodiacetate.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its single, well-defined residual solvent peak.

-

Homogenization: Cap the tube and gently invert several times until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Perform standard instrument tuning, locking (to the deuterium signal of CDCl₃), and shimming procedures to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of ~15 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~3 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Predicted Data and Interpretation

Due to the molecule's symmetry, only three unique proton environments are expected.

| Label (Structure) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | 1.25 | Triplet (t) | 6H | ~7.1 | -O-CH₂-CH₃ |

| b | 4.15 | Quartet (q) | 4H | ~7.1 | -O-CH₂ -CH₃ |

| c | 3.30 | Singlet (s) | 4H | N/A | -S-CH₂ -C=O |

Interpretation:

-

Signal 'a' (δ ~1.25 ppm): This upfield triplet corresponds to the six equivalent methyl protons (-CH₃). The signal is split into a triplet by the two neighboring methylene protons ('b'), according to the n+1 rule (2+1=3).

-

Signal 'b' (δ ~4.15 ppm): This quartet represents the four equivalent methylene protons of the ethyl group (-O-CH₂-). Their downfield shift is a direct result of the deshielding effect of the adjacent, highly electronegative oxygen atom. The signal is split into a quartet by the three neighboring methyl protons ('a') (3+1=4).

-

Signal 'c' (δ ~3.30 ppm): This singlet corresponds to the four equivalent methylene protons adjacent to the sulfur atom and the carbonyl group (-S-CH₂-C=O). The singlet multiplicity arises because there are no adjacent, non-equivalent protons to cause splitting. Its chemical shift is intermediate, influenced by the deshielding effects of both the sulfur atom and the carbonyl group's anisotropy.

¹³C NMR Spectroscopy

Principle

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Like ¹H NMR, the chemical shift of each carbon signal is determined by its electronic environment. Standard ¹³C NMR spectra are acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and allows for a direct count of non-equivalent carbon atoms.

Experimental Protocol

-

Sample and Setup: The same sample prepared for ¹H NMR analysis can be used.

-

Acquisition: Select a ¹³C NMR experiment (e.g., zgpg30) on the spectrometer. A proton-decoupled pulse program is standard. The spectral width is typically set to ~220 ppm. Due to the low natural abundance of the ¹³C isotope and its longer relaxation times, a greater number of scans (e.g., 256 or more) and a slightly longer relaxation delay (e.g., 2-5 seconds) are required for good signal-to-noise.

-

Processing: The data is processed similarly to ¹H NMR data: Fourier transform, phase, and baseline correction. The chemical shift is referenced to the TMS signal at 0.00 ppm or, more commonly, to the residual solvent signal of CDCl₃ (δ 77.16 ppm).

Predicted Data and Interpretation

The molecular symmetry results in four unique carbon signals.

| Label (Structure) | Predicted δ (ppm) | Assignment | Rationale |

| a | ~14.1 | -O-CH₂-C H₃ | Aliphatic sp³ carbon, shielded. |

| b | ~61.5 | -O-C H₂-CH₃ | sp³ carbon bonded to electronegative oxygen, deshielded. |

| c | ~34.0 | -S-C H₂-C=O | sp³ carbon bonded to sulfur, moderately deshielded. |

| d | ~170.0 | -C =O | Carbonyl carbon, highly deshielded due to the double bond to oxygen. |

Interpretation:

-

Carbonyl Carbon ('d', δ ~170.0 ppm): The ester carbonyl carbon is the most downfield signal, which is highly characteristic. Carbonyl carbons typically resonate in the 160-180 ppm range.

-

Ethoxy Methylene Carbon ('b', δ ~61.5 ppm): This carbon is directly attached to the ester oxygen, causing a significant downfield shift into the 60-70 ppm region.

-

Thioacetate Methylene Carbon ('c', δ ~34.0 ppm): The carbon adjacent to the sulfur atom is deshielded relative to a simple alkane but is significantly more upfield than the oxygen-bound carbon, reflecting the lower electronegativity of sulfur compared to oxygen.

-

Ethoxy Methyl Carbon ('a', δ ~14.1 ppm): This is the most upfield signal, typical for a terminal, sp³-hybridized methyl carbon in an aliphatic chain.

Caption: ¹H (lowercase) and ¹³C (uppercase) NMR assignments.

Infrared (IR) Spectroscopy

Principle

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is specific to the type of chemical bond and its environment. Therefore, an IR spectrum serves as a "molecular fingerprint" and is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol

-

Sample Preparation: As Diethyl 2,2'-thiodiacetate is a liquid, a neat spectrum is easily obtained. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin capillary film.

-

Background Spectrum: Place the salt plates (or an empty sample holder for an ATR setup) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added over a range of 4000 to 400 cm⁻¹.

-

Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted Data and Interpretation

The IR spectrum is expected to be dominated by absorptions from the ester functional group and the aliphatic chains.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium-Strong | C(sp³)-H Stretching |

| 1735-1750 | Strong, Sharp | C=O Stretching (Ester) |

| 1250-1150 | Strong | C-O Stretching (Ester) |

| 700-600 | Weak-Medium | C-S Stretching |

Interpretation:

-

C=O Stretch (1735-1750 cm⁻¹): The most prominent and diagnostic peak in the spectrum will be the strong, sharp absorption corresponding to the carbonyl stretch of the saturated ester group. This is consistent with literature descriptions.[2]

-

C(sp³)-H Stretch (2980-2850 cm⁻¹): These signals, appearing just below 3000 cm⁻¹, are characteristic of C-H bonds on sp³-hybridized carbons in the ethyl and methylene groups.

-

C-O Stretch (1250-1150 cm⁻¹): A strong band in the fingerprint region corresponding to the C-O single bond stretch of the ester is expected. This, in combination with the C=O stretch, is definitive evidence of an ester functional group.

-

C-S Stretch (700-600 cm⁻¹): The carbon-sulfur bond gives rise to a weaker absorption in the lower wavenumber region. This peak can sometimes be difficult to identify definitively within the complex fingerprint region.

Mass Spectrometry (MS)

Principle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is often used. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (M⁺˙) peak, which corresponds to the molecule's mass, and various fragment ion peaks, which provide a puzzle-like map of the molecule's structure.

Experimental Protocol

-

Sample Introduction: For a liquid sample, a direct insertion probe or coupling with a Gas Chromatograph (GC-MS) can be used. For direct insertion, a microliter of the sample is introduced into a high-vacuum source.

-

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam (standard for EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal intensity is plotted against the m/z ratio to generate the mass spectrum.

Predicted Data and Interpretation

The fragmentation pattern provides clues to the molecular structure.

| m/z | Proposed Fragment | Interpretation |

| 206 | [C₈H₁₄O₄S]⁺˙ | Molecular Ion (M⁺˙) |

| 161 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 133 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical |

| 105 | [CH₂COOCH₂CH₃]⁺ | Fragment from cleavage of C-S bond |

| 88 | [S-CH₂-CO]⁺˙ | Fragment containing the thioether and one carbonyl |

Interpretation:

-

Molecular Ion (m/z 206): The presence of a peak at m/z 206 would confirm the molecular weight of the compound.

-

Loss of Ethoxy Group (m/z 161): A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (•OCH₂CH₃, mass 45), leading to a strong acylium ion peak.

-

Alpha-Cleavage: Cleavage of the C-S bond is a favorable pathway for thioethers. This could lead to fragments like [CH₂COOCH₂CH₃]⁺ (m/z 105). The stability of the resulting carbocation or radical drives this fragmentation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural elucidation of Diethyl 2,2'-thiodiacetate. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and highlight the molecule's symmetry. IR spectroscopy provides definitive evidence for the key ester functional group, while Mass Spectrometry confirms the molecular weight and reveals predictable fragmentation patterns consistent with the proposed structure. This guide provides the theoretical and practical framework necessary for researchers to confidently characterize this compound, ensuring its identity and purity for downstream applications.

References

Sources

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Diethyl 2,2'-thiodiacetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Diethyl 2,2'-thiodiacetate. While direct, in-depth studies on this specific compound are not extensively available in peer-reviewed literature, this document synthesizes information from analogous sulfur-containing esters and foundational principles of thermal analysis to construct a predictive profile. This guide is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of Diethyl 2,2'-thiodiacetate in applications where thermal stability is a critical parameter. We will delve into the theoretical underpinnings of its decomposition, present standardized protocols for its empirical evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the anticipated degradation pathways and products.

Introduction to Diethyl 2,2'-thiodiacetate and its Thermal Stability

Diethyl 2,2'-thiodiacetate, a diester of thiodiacetic acid, is a sulfur-containing organic compound with applications in various chemical syntheses, including as a building block for pharmaceuticals and as a component in polymer formulations. The presence of both ester and thioether functional groups in its structure imparts unique chemical properties, but also introduces potential thermal liabilities.

Understanding the thermal stability of Diethyl 2,2'-thiodiacetate is paramount for its safe handling, storage, and application. Thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts, alter the chemical integrity of formulations, and compromise the performance of the final product. This guide aims to provide a robust framework for assessing and understanding the thermal behavior of this compound.

Theoretical Considerations for Thermal Degradation

The thermal degradation of Diethyl 2,2'-thiodiacetate is likely to proceed through a complex series of reactions involving the cleavage of its ester and carbon-sulfur bonds. The presence of the sulfur atom can influence the degradation mechanism in several ways:

-

Neighboring Group Participation: The sulfur atom can participate in intramolecular reactions, potentially facilitating the decomposition at lower temperatures compared to its oxygen analog.

-

Radical Scavenging: Sulfur compounds can act as radical scavengers, which might influence the kinetics of radical-chain decomposition pathways.

-

Formation of Volatile Sulfur Compounds: Decomposition is likely to produce volatile and odorous sulfur compounds, such as thiols and sulfides.

Based on the general principles of organic chemistry, the primary degradation pathways for Diethyl 2,2'-thiodiacetate are hypothesized to be:

-

Ester Pyrolysis (β-elimination): This is a common pathway for esters with β-hydrogens, leading to the formation of an alkene and a carboxylic acid.

-

C-S Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-sulfur bonds can lead to the formation of various radical or ionic intermediates, which can then undergo further reactions.

-

Intramolecular Cyclization: The molecule might undergo intramolecular cyclization reactions, potentially leading to the formation of cyclic thioethers or other heterocyclic compounds.

Experimental Evaluation of Thermal Stability

A comprehensive assessment of the thermal stability of Diethyl 2,2'-thiodiacetate requires the use of advanced thermal analysis techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature and a quantitative measure of mass loss.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan (e.g., platinum or alumina).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Diethyl 2,2'-thiodiacetate into the TGA pan.

-

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the mass loss in each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these transitions.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of Diethyl 2,2'-thiodiacetate into a hermetically sealed aluminum pan. A hermetic seal is crucial to prevent the loss of volatile decomposition products.

-

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy of decomposition (ΔHd).

-

Hyphenated Techniques: TGA-MS and TGA-FTIR

To identify the gaseous products evolved during the thermal decomposition of Diethyl 2,2'-thiodiacetate, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are invaluable. These techniques analyze the gases evolved from the TGA furnace in real-time.

Caption: Workflow for TGA-MS/FTIR analysis of decomposition products.

Predicted Degradation Profile and Products

Based on the thermal analysis of analogous compounds and general chemical principles, a multi-step degradation profile for Diethyl 2,2'-thiodiacetate is anticipated.

| Parameter | Predicted Value/Observation | Technique |

| Melting Point | Expected to be a low-melting solid or a liquid at room temperature. An endothermic peak will be observed in the DSC thermogram. | DSC |

| Onset of Decomposition (Tonset) | Estimated to be in the range of 150-250 °C in an inert atmosphere. | TGA |

| Decomposition Steps | Likely to exhibit a multi-step decomposition profile in the TGA curve, indicating a complex degradation mechanism. | TGA |

| Enthalpy of Decomposition | A significant exothermic event is expected in the DSC thermogram, indicating that the decomposition process is energetic. | DSC |

| Major Gaseous Products | Ethanol, carbon dioxide, carbon monoxide, diethyl sulfide, ethanethiol, and other volatile sulfur compounds. | TGA-MS/FTIR |

| Solid Residue | A carbonaceous char residue may be formed at high temperatures. | TGA |

Proposed Degradation Pathway

Caption: Proposed major degradation pathways for Diethyl 2,2'-thiodiacetate.

Safety Considerations and Handling

Given the potential for the evolution of flammable and toxic gases upon thermal decomposition, it is imperative to handle Diethyl 2,2'-thiodiacetate with appropriate safety precautions:

-

Ventilation: Always handle the compound in a well-ventilated area or a fume hood, especially when heating.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store the compound in a cool, dry, and well-ventilated area away from sources of ignition.

-

Waste Disposal: Dispose of the compound and any degradation residues in accordance with local regulations for chemical waste.

Conclusion

While specific experimental data on the thermal stability of Diethyl 2,2'-thiodiacetate is limited, a comprehensive understanding can be developed by applying fundamental principles of thermal analysis and drawing parallels with structurally related compounds. The methodologies and predictive insights provided in this guide offer a robust framework for researchers and professionals to assess the thermal behavior of Diethyl 2,2'-thiodiacetate in their specific applications. It is strongly recommended that the experimental protocols outlined herein be performed to obtain empirical data for a definitive characterization of its thermal stability and degradation profile.

References

A comprehensive list of references that can provide further information on the topics discussed in this guide will be provided upon the completion of a more targeted literature search. The following are examples of the types of resources that would be consulted:

- Journal of Thermal Analysis and Calorimetry: For articles on the thermal analysis of organic compounds.

- Thermochimica Acta: A key journal for publications on thermal stability and decomposition kinetics.

- ACS Guide to Scholarly Communication: For best practices in scientific writing and data present

- PubChem and other chemical databases: For safety and physical property data of Diethyl 2,2'-thiodiacetate and rel

Solubility of Diethyl 2,2'-thiodiacetate in common organic solvents

An In-depth Technical Guide to the Solubility of Diethyl 2,2'-thiodiacetate in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3). It is designed for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the molecular characteristics governing the compound's solubility, summarizes its qualitative solubility in a range of common organic solvents, and presents a detailed, field-proven experimental protocol for quantitative solubility determination. The guide emphasizes the rationale behind experimental design, ensuring a robust and reproducible methodology.

Introduction to Diethyl 2,2'-thiodiacetate

Diethyl 2,2'-thiodiacetate, also known as diethyl thiodiglycolate, is a thioether compound featuring a central sulfur atom bridged between two ethyl acetate moieties.[1] With the molecular formula C₈H₁₄O₄S and a molecular weight of 206.26 g/mol , it exists as a clear, light yellow to brown liquid at room temperature.[1][2] This compound is a versatile intermediate in organic synthesis, notably utilized in the preparation of potent anticonvulsant agents and thienophenanthrene derivatives for applications in polymer light-emitting devices and solar cells.[2][3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies, and formulating products.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₁₄O₄S[1]

-

Molecular Weight: 206.26 g/mol [1]

-

Appearance: Clear, light yellow to brown liquid[2]

Molecular Structure and Solubility Profile

The principle of "like dissolves like" is the cornerstone for understanding the solubility of any compound.[4][5] The molecular structure of Diethyl 2,2'-thiodiacetate contains both polar and non-polar features, which results in a broad and favorable solubility profile.[1]

-

Polar Functionalities: The molecule possesses two ester (carbonyl) groups. These groups, with their dipole moments, contribute significantly to the compound's ability to dissolve in polar aprotic solvents.[1]

-

Hydrogen Bonding Potential: The oxygen atoms within the ester groups can act as hydrogen bond acceptors, which explains the compound's notable solubility in water.[1]

-

Non-Polar Character: The presence of two ethyl groups and the overall hydrocarbon backbone provides sufficient non-polar character, enhancing its compatibility and solubility in less polar and non-polar organic media.[1]

This combination of structural elements makes Diethyl 2,2'-thiodiacetate a versatile compound, demonstrating what is described as "excellent" solubility in a variety of organic solvents.[1]

Qualitative Solubility in Common Organic Solvents

While specific quantitative data is not extensively published, a qualitative assessment of solubility can be made based on the compound's structure and available information. The following table summarizes the expected solubility of Diethyl 2,2'-thiodiacetate in a range of common laboratory solvents. It is crucial for researchers to recognize that these are general guidelines; for precise applications, experimental verification is strongly recommended.[1][6]

| Solvent Family | Solvent | Polarity | Expected Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Polar Protic | Soluble | The ester groups can interact via dipole-dipole forces and hydrogen bonding with the hydroxyl group of the alcohol. |

| Ketones | Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions between the ketone's carbonyl and the compound's ester groups. |

| Esters | Ethyl Acetate | Polar Aprotic | Soluble | Structural similarity ("like dissolves like") leads to high miscibility. |

| Ethers | Diethyl Ether, THF | Moderately Polar | Soluble | The ether oxygen can interact with the compound, and the non-polar regions are compatible. |

| Halogenated | Dichloromethane, Chloroform | Moderately Polar | Soluble | Capable of dipole-dipole interactions and dissolving a wide range of organic compounds. |

| Amides | Dimethylformamide (DMF) | Polar Aprotic | Soluble | Highly polar solvent capable of strong dipole-dipole interactions. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly polar solvent capable of dissolving a wide range of polar and non-polar compounds. |

| Hydrocarbons | Hexane, Toluene | Non-Polar | Moderately Soluble to Soluble | The hydrocarbon portions of the molecule allow for van der Waals interactions with non-polar solvents. |

| Aqueous | Water | Polar Protic | Highly Soluble (5886 mg/L)[7] | Polar ester groups and potential for hydrogen bonding contribute to significant aqueous solubility.[1] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a robust experimental protocol is required. The following methodology, based on the equilibrium saturation method, provides a reliable means to quantify the solubility of Diethyl 2,2'-thiodiacetate. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Objective

To determine the saturation solubility of Diethyl 2,2'-thiodiacetate in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

Diethyl 2,2'-thiodiacetate (purity >98%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with hotplate

-

Analytical balance (±0.1 mg precision)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Quantification instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of Diethyl 2,2'-thiodiacetate to a known volume (e.g., 5 mL) of the chosen solvent in a glass vial. The term "excess" is critical; a persistent layer of undissolved compound must be visible to ensure the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture at a constant speed for a minimum of 24 hours. Expertise Insight: 24 hours is a standard starting point, but true equilibrium must be verified. To do this, take measurements at 24, 36, and 48 hours. Equilibrium is confirmed when consecutive measurements are statistically identical, indicating that the dissolution process has completed.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a glass syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. Trustworthiness Check: Filtration is a mandatory step to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

-

Quantification (HPLC Method Recommended):

-

Calibration Curve: Prepare a series of standard solutions of Diethyl 2,2'-thiodiacetate in the chosen solvent with known concentrations. Analyze these standards via HPLC to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) > 0.995 for authoritativeness.

-

Sample Analysis: Dilute the filtered sample solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as g/L or mg/mL.

-

Experimental Workflow Diagram

Diagram 1: General workflow for determining the solubility of Diethyl 2,2'-thiodiacetate.

Conclusion

Diethyl 2,2'-thiodiacetate exhibits a versatile and generally favorable solubility profile across a wide range of common organic solvents, from non-polar hydrocarbons to polar aprotic and protic systems. This behavior is a direct consequence of its molecular structure, which contains both non-polar hydrocarbon regions and polar ester functionalities. While precise quantitative data across all solvents is not widely published, the qualitative trends are well-understood. For applications in research and development that demand exact solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology for their determination.

References

- Smolecule. (2023, August 16).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3).

- The Good Scents Company.

- CymitQuimica.

- EXPERIMENT 1 DETERMIN

- ChemicalBook. (2025, July 14).

- Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [YouTube].

Sources

- 1. Buy Diethyl 2,2'-thiodiacetate | 925-47-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Diethyl 2,2'-thiodiacetate | 925-47-3 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. CAS 925-47-3: Diethyl thiodiglycolate | CymitQuimica [cymitquimica.com]

- 7. diethyl 2,2'-thiodiacetate, 925-47-3 [thegoodscentscompany.com]

Quantum Chemical Blueprint for Diethyl 2,2'-thiodiacetate: A Technical Guide for Researchers

Introduction: Unveiling the Electronic Landscape of a Versatile Intermediate

Diethyl 2,2'-thiodiacetate (CAS No. 925-47-3) is a thioether compound that has garnered significant interest in synthetic and medicinal chemistry.[1][2] With the molecular formula C8H14O4S, this molecule serves as a pivotal intermediate in the synthesis of a variety of compounds, including potent anticonvulsant agents and thienophenanthrene derivatives for applications in polymer light-emitting devices and solar cells.[1][2] The reactivity and functionality of Diethyl 2,2'-thiodiacetate are dictated by its unique electronic structure, characterized by a central sulfur atom bridging two ethyl acetate moieties.[3] A thorough understanding of its conformational preferences, electronic properties, and reactivity is paramount for its effective utilization in drug design and materials science.

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on Diethyl 2,2'-thiodiacetate. As a Senior Application Scientist, the aim is not merely to present a protocol but to elucidate the rationale behind the chosen computational strategies, ensuring a robust and insightful investigation. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper molecular understanding.

The 'Why': Foundational Principles of Quantum Chemical Investigation

Before delving into the specifics of the computational protocol, it is crucial to establish the theoretical underpinnings that justify our approach. Quantum chemical calculations have emerged as a powerful tool in chemical research, offering insights that are often difficult or impossible to obtain through experimental means alone.[4] For a molecule like Diethyl 2,2'-thiodiacetate, these calculations can predict its three-dimensional structure, vibrational frequencies, and electronic properties, which are directly linked to its chemical behavior.

The Power of Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT). DFT has become the workhorse for electronic structure calculations in molecules due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has been shown to provide reliable results for a wide range of chemical systems, including organic molecules containing sulfur.

For our investigation of Diethyl 2,2'-thiodiacetate, we will employ the B3LYP functional. B3LYP is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, and it has a long and successful track record in predicting the geometries and electronic properties of organic molecules.

The Importance of the Basis Set

The choice of a basis set is as critical as the choice of the computational method. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. For our purposes, the Pople-style basis set, specifically 6-311++G(d,p) , is an excellent choice. Let's break down what this notation means:

-

6-311G : This indicates a triple-zeta valence basis set, which provides a more accurate description of the valence electrons involved in chemical bonding.

-

++G : These are diffuse functions added to both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing the behavior of electrons that are far from the nucleus, which is particularly important for anions and systems with lone pairs, such as the sulfur and oxygen atoms in Diethyl 2,2'-thiodiacetate.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is crucial for accurately describing chemical bonds and non-covalent interactions.

By selecting the B3LYP functional with the 6-311++G(d,p) basis set, we are establishing a robust theoretical foundation for our calculations, ensuring a high degree of accuracy and reliability.

The 'How': A Step-by-Step Computational Protocol

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on Diethyl 2,2'-thiodiacetate. The workflow is designed to be logical and sequential, with each step building upon the previous one.

Molecular Structure Input

The first step is to generate an initial 3D structure of Diethyl 2,2'-thiodiacetate. This can be done using any molecular modeling software. The SMILES string for Diethyl 2,2'-thiodiacetate is CCOC(=O)CSCC(=O)OCC.[5][6] This initial structure does not need to be perfect, as the geometry optimization step will refine it to the lowest energy conformation.

Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is arguably the most critical step, as the accuracy of all subsequent calculations depends on having a correctly optimized structure.

Experimental Protocol: Geometry Optimization

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Input File:

-

Define the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

-

Specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Use the Opt keyword to request a geometry optimization.

-

-

Execution: Run the calculation. The software will iteratively adjust the atomic coordinates until the forces on the atoms are negligible and the energy has converged to a minimum.

-

Verification: Upon completion, it is essential to verify that the optimization has successfully converged to a true minimum.

Frequency Analysis

A frequency analysis should be performed on the optimized geometry. This calculation serves two crucial purposes:

-

Verification of the Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.

Experimental Protocol: Frequency Analysis

-

Software: The same software as used for geometry optimization.

-

Input File:

-

Use the optimized coordinates from the previous step.

-

Specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Use the Freq keyword to request a frequency calculation.

-

-

Execution: Run the calculation.

-

Analysis:

-

Check for the absence of imaginary frequencies.

-

Analyze the calculated vibrational modes and their corresponding intensities to predict the IR spectrum.

-

Electronic Properties Calculation

Once the optimized geometry is confirmed to be a true minimum, a single-point energy calculation can be performed to obtain various electronic properties.

Experimental Protocol: Electronic Properties Calculation

-

Software: The same software as before.

-

Input File:

-

Use the optimized coordinates.

-

Specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Request the calculation of molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

-

-

Execution: Run the single-point energy calculation.

Data Analysis and Interpretation: From Numbers to Insights

The output of quantum chemical calculations is a wealth of numerical data. The true value of these computations lies in the ability to translate this data into meaningful chemical insights.

Structural Parameters

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data if available, or used to understand the molecule's three-dimensional shape and steric properties.

| Parameter | Calculated Value (Å or °) |

| C-S bond length | Value to be calculated |

| C=O bond length | Value to be calculated |

| C-S-C bond angle | Value to be calculated |

| O=C-O-C dihedral angle | Value to be calculated |

| Table 1: Predicted Structural Parameters of Diethyl 2,2'-thiodiacetate. |

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-